N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide
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Overview
Description
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is a complex organic compound characterized by the presence of a pyrrolidine ring, a cyclobutane ring, and a cycloheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The cyclobutane ring can be introduced through a cycloaddition reaction, while the cycloheptyl group is often added via a Grignard reaction or similar organometallic approach .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclobutane and cycloheptyl groups contribute to the compound’s overall stability and binding affinity . These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-3-thiophenesulfonamide
- N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-5-(methoxymethyl)thiophene-2-carboxamide
Uniqueness
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c19-15-10-13(17-16(20)12-6-5-7-12)11-18(15)14-8-3-1-2-4-9-14/h12-14H,1-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBSKBXRZCVZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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